molecular formula C20H24O2 B14684786 2-Methoxy-4'-pentoxy-trans-stilbene CAS No. 35135-43-4

2-Methoxy-4'-pentoxy-trans-stilbene

Cat. No.: B14684786
CAS No.: 35135-43-4
M. Wt: 296.4 g/mol
InChI Key: ZIQOVNYYJKVZOE-JLHYYAGUSA-N
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Description

2-Methoxy-4’-pentoxy-trans-stilbene is a synthetic organic compound belonging to the stilbene family. Stilbenes are characterized by their 1,2-diphenylethylene structure, which can exist in both cis and trans forms.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-4’-pentoxy-trans-stilbene can be synthesized through various methods, including the Wittig reaction and the Horner-Wadsworth-Emmons reaction. These reactions involve the formation of double bonds (olefins) and are commonly used for the synthesis of stilbenes .

    Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form the desired stilbene.

    Horner-Wadsworth-Emmons Reaction: This reaction uses phosphonate esters and aldehydes to produce trans-stilbenes.

Industrial Production Methods

Industrial production of 2-Methoxy-4’-pentoxy-trans-stilbene may involve large-scale Wittig or Horner-Wadsworth-Emmons reactions, optimized for yield and purity. These methods are scalable and can be adapted for gram-level or kilogram-level production .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4’-pentoxy-trans-stilbene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Methoxy-4’-pentoxy-trans-stilbene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4’-pentoxy-trans-stilbene involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reduce oxidative stress.

    Anticancer Activity: It can inhibit cancer cell growth by inducing apoptosis and cell cycle arrest.

Comparison with Similar Compounds

2-Methoxy-4’-pentoxy-trans-stilbene can be compared with other stilbene derivatives such as:

These compounds share a common stilbene backbone but differ in their substituents, leading to variations in their biological activities and applications.

Properties

CAS No.

35135-43-4

Molecular Formula

C20H24O2

Molecular Weight

296.4 g/mol

IUPAC Name

1-methoxy-2-[(E)-2-(4-pentoxyphenyl)ethenyl]benzene

InChI

InChI=1S/C20H24O2/c1-3-4-7-16-22-19-14-11-17(12-15-19)10-13-18-8-5-6-9-20(18)21-2/h5-6,8-15H,3-4,7,16H2,1-2H3/b13-10+

InChI Key

ZIQOVNYYJKVZOE-JLHYYAGUSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)/C=C/C2=CC=CC=C2OC

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C=CC2=CC=CC=C2OC

Origin of Product

United States

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